1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine
Overview
Description
1-N,1-N-Diethyl-4-(trifluoromethyl)benzene-1,2-diamine is an organic compound with the molecular formula C11H15F3N2 It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further substituted with two ethyl groups on the nitrogen atoms
Preparation Methods
The synthesis of 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzene-1,2-diamine.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum.
Synthetic Routes: One common synthetic route involves the alkylation of 4-(trifluoromethyl)benzene-1,2-diamine with diethylamine under controlled temperature and pressure conditions.
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Scientific Research Applications
1-N,1-N-Diethyl-4-(trifluoromethyl)benzene-1,2-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property is crucial for its potential use in drug development, where it may modulate the activity of specific enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
1-N,1-N-Diethyl-4-(trifluoromethyl)benzene-1,2-diamine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzene-1,2-diamine: This compound lacks the diethyl groups, which may affect its chemical reactivity and biological activity.
2-(Trifluoromethyl)benzene-1,4-diamine: The position of the trifluoromethyl group and the diamine functionality differ, leading to variations in their chemical properties and applications.
3,4-Diaminobenzotrifluoride:
Properties
IUPAC Name |
1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2/c1-3-16(4-2)10-6-5-8(7-9(10)15)11(12,13)14/h5-7H,3-4,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPWWBBHXVCBHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407022 | |
Record name | 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685533-92-0 | |
Record name | 1-N,1-N-diethyl-4-(trifluoromethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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